An In-depth Technical Guide to 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and applications of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a crucial building block in the development of targeted therapeutics. As a Senior Application Scientist, this document is designed to not only present factual data but also to offer insights into the practical utility and experimental considerations for this compound.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a privileged scaffold in medicinal chemistry. Its unique structure allows it to mimic endogenous purines and interact with a wide array of biological targets. This has led to the development of numerous drugs and clinical candidates for the treatment of cancers, viral infections, and inflammatory diseases. The strategic substitution on this core structure is key to modulating potency, selectivity, and pharmacokinetic properties. The title compound, with its dichlorinated pyrimidine ring, an iodine atom on the pyrrole moiety, and a methyl group on the pyrrole nitrogen, offers a versatile platform for the synthesis of highly functionalized molecules.
Chemical Structure and Physicochemical Properties
The structural and physical characteristics of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine are fundamental to its reactivity and handling.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| CAS Number | 2007910-59-8 | , |
| Molecular Formula | C₇H₄Cl₂IN₃ | , |
| Molecular Weight | 327.94 g/mol | |
| Appearance | Solid, powder or crystals | |
| Melting Point | 224 °C (for the unmethylated analog, 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine) | |
| Solubility | Soluble in DMSO, ethyl acetate, and methanol; slightly soluble in water (inferred from related compounds) | |
| Storage | -20°C or 2-8°C, sealed storage, away from moisture and light, under an inert atmosphere | , |
| InChI Key | QYZQYJPDWDSARB-UHFFFAOYSA-N | , |
| SMILES | CN1C=C(C2=C1N=C(N=C2Cl)Cl)I |
Synthesis and Purification
The synthesis of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a multi-step process that requires careful control of reaction conditions. The general strategy involves the formation of the pyrrolo[2,3-d]pyrimidine core, followed by methylation and iodination.
Synthesis of the Precursor: 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
The synthesis of the methylated precursor is a crucial first step. A reliable method involves the methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[1]
Experimental Protocol:
-
Preparation of the reaction mixture: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF), a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in anhydrous THF is added dropwise at 0 °C.
-
Deprotonation: The reaction mixture is stirred at 0 °C for 30 minutes to allow for the complete deprotonation of the pyrrole nitrogen.
-
Methylation: Iodomethane (1.1 eq.) is added dropwise to the reaction mixture at 0 °C.
-
Reaction completion: The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine as a white solid.[1]
Causality Behind Experimental Choices:
-
Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the pyrrole nitrogen without competing in a nucleophilic substitution reaction.
-
Anhydrous THF: The use of an anhydrous aprotic solvent is critical to prevent the quenching of the sodium hydride and to ensure the stability of the resulting anion.
-
Low Temperature: The initial deprotonation and methylation are carried out at 0 °C to control the exothermicity of the reaction and minimize side reactions.
Iodination of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Proposed Experimental Protocol:
-
Dissolution: 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Addition of Iodinating Agent: N-iodosuccinimide (1.05 eq.) is added to the solution in one portion at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: The reaction mixture is diluted with DCM and washed with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by silica gel column chromatography or recrystallization to afford 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway to the target compound.
Spectroscopic Characterization (Predicted)
While a dedicated publication with the full spectroscopic data for 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is not available in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from closely related analogs.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data | Rationale/Comparison |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.4 (s, 1H, H-6), ~3.8 (s, 3H, N-CH₃) | The singlet for H-6 is expected to be in the aromatic region. A similar compound, 2-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, shows a singlet at 7.42 ppm for H-6 and a singlet at 3.63 ppm for the methyl group in DMSO-d₆.[2] |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~150-160 (C2, C4), ~140 (C7a), ~120 (C6), ~100 (C5a), ~60 (C5-I), ~35 (N-CH₃) | Based on standard chemical shift tables and data for related pyrimidine and pyrrole structures. The carbon bearing the iodine (C5) is expected to be significantly shielded. |
| Mass Spec. (ESI+) | m/z 328 [M+H]⁺ | Calculated for C₇H₅Cl₂IN₃⁺. The isotopic pattern for two chlorine atoms and one iodine atom would be characteristic. |
Applications in Drug Discovery
2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a highly valuable intermediate in the synthesis of potent and selective kinase inhibitors and antiviral agents.
Intermediate for Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors
Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. The development of LRRK2 inhibitors is a promising therapeutic strategy. 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine serves as a key starting material for the synthesis of potent LRRK2 inhibitors. The chloro and iodo substituents provide reactive handles for the introduction of various functional groups through nucleophilic substitution and cross-coupling reactions, respectively.
A notable example is its use in the synthesis of a series of pyrrolo[2,3-d]pyrimidine-derived LRRK2 inhibitors. In this context, the 4-chloro group is displaced by an amine, and the 2-chloro group is subsequently substituted. The 5-iodo position can be further functionalized to modulate the compound's properties.
Diagram of its Role as a Kinase Inhibitor Intermediate:
Caption: Role as a key intermediate in LRRK2 inhibitor synthesis.
Precursor for Antiviral Nucleoside Analogs
The pyrrolo[2,3-d]pyrimidine scaffold is also a cornerstone in the design of nucleoside analogs with antiviral properties. These compounds can act as inhibitors of viral polymerases, disrupting viral replication. The halogenated nature of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine enhances its reactivity, making it a versatile building block for constructing complex nucleoside analogs with potential therapeutic applications against a range of viruses.[3]
Safety and Handling
2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is classified as a hazardous substance and should be handled with appropriate precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area, preferably in a fume hood. Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Conclusion
2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a strategically important molecule in contemporary drug discovery. Its well-defined reactivity and versatile substitution pattern make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with a focus on the practical considerations for its use in a research and development setting. As the quest for novel therapeutics continues, the utility of such well-designed building blocks will undoubtedly expand.
References
-
2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine . NextSDS. [Link]
-
2,4-Dichloro-5-Iodo-7-Methyl-7H-Pyrrolo[2,3-D]Pyrimidine . J&K Scientific. [Link]
-
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate . Journal of Medicinal Chemistry. [Link]




